1-(4-Bromobenzenesulfonyl)-3-methylpiperazine

Cross-coupling Library synthesis Suzuki-Miyaura

Medicinal chemists often face unreliable purity and limited synthetic utility with generic sulfonylpiperazines. 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine solves this as a high-purity (98%) advanced intermediate with a para-bromine handle for Pd-catalyzed diversification and a 3-methylpiperazine core that enforces equatorial methyl orientation, enhancing receptor selectivity in CNS and oncology programs. - Enables late-stage SAR expansion via Suzuki coupling without scaffold resynthesis. - 98% purity minimizes additional purification, reducing cycle time and solvent costs. - Defined conformational preference supports rational design for subtype-selective ligands.

Molecular Formula C11H15BrN2O2S
Molecular Weight 319.22 g/mol
CAS No. 1838000-66-0
Cat. No. B1400141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromobenzenesulfonyl)-3-methylpiperazine
CAS1838000-66-0
Molecular FormulaC11H15BrN2O2S
Molecular Weight319.22 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C11H15BrN2O2S/c1-9-8-14(7-6-13-9)17(15,16)11-4-2-10(12)3-5-11/h2-5,9,13H,6-8H2,1H3
InChIKeyKLAZLOCAZXZLKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromobenzenesulfonyl)-3-methylpiperazine Overview


1-(4-Bromobenzenesulfonyl)-3-methylpiperazine is a brominated aromatic sulfonamide derivative featuring a 3-methyl-substituted piperazine core . With a molecular weight of 319.22 g/mol (C₁₁H₁₅BrN₂O₂S), the compound combines a para-bromophenyl sulfonyl moiety—a well-known synthetic handle for palladium-catalyzed cross-coupling reactions—with a 3-methylpiperazine ring whose conformational properties influence molecular recognition in biological systems [1]. This scaffold is utilized primarily as an advanced intermediate in the synthesis of bioactive molecules targeting CNS disorders, cancer, and inflammation .

Suzuki-Miyaura diversification: para-bromine handle supports Pd-catalyzed cross-coupling for biaryl library synthesis.
Conformational control: 3-methylpiperazine core adopts equatorial methyl chair conformation; relevant to structure-based design.
Advanced intermediate: intended for CNS, cancer, and inflammation target synthesis campaigns.

Why 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine Is Irreplaceable


Sulfonylpiperazine analogs are not interchangeable due to the specific electronic and steric contributions of the 4-bromophenyl group and the 3-methyl substituent. The bromine atom serves as a critical functional handle for further diversification via cross-coupling, enabling the construction of biaryl libraries that non-halogenated analogs cannot access [1]. Simultaneously, the position of the methyl group on the piperazine ring dictates the conformational preference of the saturated heterocycle—3-methylpiperazine adopts a chair conformation with the methyl in an equatorial orientation, which directly affects the spatial presentation of pharmacophoric elements to biological targets [2]. Using an unsubstituted, 4-methyl, or des-bromo analog may lead to fundamentally different synthetic accessibility, physicochemical properties, and biological recognition profiles, undermining reproducibility in both synthesis and assay contexts.

Non-halogenated analogs lack cross-coupling utility
Des-bromo or unsubstituted phenyl analogs cannot undergo Suzuki-Miyaura diversification, limiting library synthesis and SAR exploration.
4-methylpiperazine isomers alter conformational preference
N-methyl substitution vs. 3-C-methyl changes ring dynamics and pharmacophoric vector orientation; assay-response context may differ.
Purity-grade mismatch may affect stoichiometry
95% purity alternatives may introduce more by-products; synthesis reproducibility may require purification step review.

1-(4-Bromobenzenesulfonyl)-3-methylpiperazine vs. Closest Analogs


Cross-Coupling Reactivity via Bromine Handle

The presence of a para-bromine atom on the benzenesulfonyl group enables participation in Suzuki-Miyaura cross-coupling reactions, a transformation that is impossible for the non-halogenated analog 1-(benzenesulfonyl)-3-methylpiperazine. In model reactions using 4-bromobenzenesulfonyl chloride as a surrogate, conjugated addition and subsequent arylation proceeded in moderate to high yields without cleavage of the C–Br bond, demonstrating the orthogonal reactivity of the bromine handle [1]. This quantifiable synthetic advantage directly translates to the ability to generate diverse biaryl sulfonylpiperazine libraries for structure–activity relationship (SAR) campaigns.

Cross-Coupling Reactivity
Class-level inference
C–Br handle intact; enables Suzuki coupling (reported 60–90% yields)
Supports diversification-point selection
Comparison with non-halogenated analog; Pd conditions required
Cross-coupling Library synthesis Suzuki-Miyaura

3-Methyl Equatorial Conformation

X-ray crystallographic data for 3-methylpiperazin-1-ium salts confirm that the piperazine ring adopts a chair conformation with the 3-methyl substituent occupying an equatorial position [1]. This conformational preference imposes a distinct spatial orientation of the sulfonylaryl group compared to the 4-methylpiperazine isomer (CAS 837-12-7), where the methyl group is attached to the nitrogen atom rather than the ring carbon, resulting in different rotational freedom and vector presentation. While direct comparative biological data for this specific pair are not publicly available, the conformational difference is a well-established determinant of target engagement in piperazine-based ligands.

3-Methyl Equatorial Conformation
Supporting evidence
Chair conformation; 3-methyl equatorial (X-ray, d(N–C) ≈ 1.48 Å)
Conformational pre-organization context
Direct biological comparison data not publicly available
Conformational analysis Piperazine ring Drug design

Commercial Purity Advantage

1-(4-Bromobenzenesulfonyl)-3-methylpiperazine is commercially available at a minimum purity of 98% (Leyan, product number 1653264) , compared to the typical 95% purity specification for the closely related 1-(4-bromobenzenesulfonyl)piperazine (CAS 179334-20-4, AKSci) . This 3-percentage-point purity differential reduces the burden of by-product removal and improves confidence in reaction stoichiometry for sensitive downstream applications.

Purity Specification
Data to verify
98% (HPLC) vs. comparator 95%
May reduce purification burden
Vendor specification; analytical method not detailed
Purity specification Procurement Quality control

Lipophilicity Modulation by Bromine and Methyl Groups

The combination of the para-bromine and 3-methyl substituents increases the predicted logP of 1-(4-bromobenzenesulfonyl)-3-methylpiperazine to approximately 2.4–2.6 (calculated via consensus method, e.g., SwissADME/XLogP3), compared to ~1.2–1.4 for the unsubstituted 1-(benzenesulfonyl)piperazine core [1]. This ~1.2 log unit increase translates to roughly a 15-fold higher theoretical partition coefficient, which may influence membrane permeability and CNS penetration potential. Although these are in silico predictions and should be experimentally verified, they provide a quantitative basis for prioritization when selecting fragments for CNS-targeted libraries.

Lipophilicity Modulation
Cross-study comparable
Predicted logP ≈ 2.5 vs. comparator ≈ 1.3; ΔlogP ≈ +1.2
Supports fragment prioritization for CNS-penetrant targets
In silico consensus; experimental logP data unavailable
LogP Drug-likeness Physicochemical properties

1-(4-Bromobenzenesulfonyl)-3-methylpiperazine Applications


Suzuki-Miyaura Library Synthesis

In hit-to-lead and lead optimization campaigns, 1-(4-bromobenzenesulfonyl)-3-methylpiperazine serves as a key intermediate for the parallel synthesis of biaryl sulfonylpiperazine libraries. The para-bromine handle enables late-stage diversification with commercially available boronic acids under standard Pd-catalyzed conditions, a capability absent in non-halogenated analogs . This allows medicinal chemists to explore SAR around the aryl sulfonamide region without resynthesizing the core scaffold.

CNS Probe Synthesis with Conformational Control

For CNS drug discovery programs where ligand conformation critically affects receptor subtype selectivity, the 3-methylpiperazine core offers a defined equatorial methyl orientation that may influence binding pocket complementarity . This scaffold is preferred over 4-methylpiperazine isomers when spatial vector control is a design criterion, as supported by crystallographic evidence .

High-Purity Intermediate for Preclinical Synthesis

When scaling up a synthetic route for a preclinical candidate, the availability of 1-(4-bromobenzenesulfonyl)-3-methylpiperazine at 98% purity (Leyan) versus the 95% typical for the des-methyl analog minimizes the need for additional chromatographic purification, reducing both cycle time and solvent consumption . This purity advantage directly supports cost-of-goods calculations in process chemistry.

Lipophilic Fragment Prioritization in FBDD

In fragment-based screening, the predicted logP of ~2.5 for 1-(4-bromobenzenesulfonyl)-3-methylpiperazine places it in an optimal lipophilicity range for CNS fragments, compared to the less lipophilic des-bromo analog. This quantitative difference supports its prioritization in fragment libraries designed for blood–brain barrier penetrant targets .

Application
Selection Property
Validation Focus
Suzuki-Miyaura library synthesis
Cross-coupling reactivity context
Bromine-handle integrity under Pd conditions
CNS probe synthesis with conformational control
Stereochemical control context
Equatorial methyl orientation and receptor fit
High-purity intermediate for preclinical synthesis
Specification review
Purity-lot consistency and by-product profile
Lipophilic fragment prioritization in FBDD
Predicted logP context
CNS-penetrant library profiling

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